molecular formula C17H16FN3O4S2 B12623203 C17H16FN3O4S2

C17H16FN3O4S2

Cat. No.: B12623203
M. Wt: 409.5 g/mol
InChI Key: KAMGZDZIJXIQIK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C17H16FN3O4S2 4-(4-fluorobenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide . This compound is primarily used in non-human research and has a molecular weight of 409.5 g/mol.

Preparation Methods

The synthesis of 4-(4-fluorobenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide involves several steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide under controlled conditions . The reaction typically requires a base such as triethylamine and a solvent like dichloromethane . The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Chemical Reactions Analysis

4-(4-fluorobenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like or , leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using or , resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzene ring, using reagents like sodium methoxide or potassium tert-butoxide .

Scientific Research Applications

4-(4-fluorobenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide involves the inhibition of specific enzymes, such as Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) . This enzyme plays a crucial role in the purine biosynthesis pathway, and its inhibition can lead to the suppression of tumor growth. The compound binds to the active site of the enzyme, preventing the formation of essential purine nucleotides .

Comparison with Similar Compounds

4-(4-fluorobenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide: can be compared with other similar compounds, such as:

  • N-(2-ethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
  • Tipracil : Another compound used in cancer treatment, with a different mechanism of action .

The uniqueness of 4-(4-fluorobenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide

Biological Activity

C17H16FN3O4S2, also known as LSN 3213128, is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

LSN 3213128 is characterized by a complex molecular structure that includes:

  • Molecular Formula : this compound
  • Molecular Weight : Approximately 393.55 g/mol
  • Functional Groups : Contains sulfonamide and amine groups, which are critical for its biological activity.

LSN 3213128 primarily functions as an inhibitor of AICAR transformylase (AICARFT), an enzyme involved in the purine biosynthesis pathway. The mechanism can be summarized as follows:

  • Competitive Inhibition : LSN 3213128 competes with folate substrates at the enzyme's binding site, effectively blocking the normal enzymatic activity necessary for purine synthesis.
  • ZMP Elevation : This inhibition leads to increased levels of ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), which has been linked to anti-proliferative effects in various cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against several cancer cell lines, including:

Cell LineGI50 (nM)Notes
MDA-MB-231met288Significant growth inhibition observed.
Other Cancer LinesVariesAdditional studies needed for broader efficacy assessment.

The selectivity of LSN 3213128 is notable as it does not significantly inhibit other enzymes in the folate pathway, such as thymidylate synthase and serine hydroxymethyltransferase, minimizing potential off-target effects associated with broader-spectrum antifolate drugs.

In Vivo Studies

In vivo studies have further supported the compound's potential in cancer therapy:

  • Pharmacokinetics : LSN 3213128 exhibits favorable pharmacokinetic properties, including good oral bioavailability and manageable half-life in animal models.
  • Tumor Growth Inhibition : Animal models have shown a reduction in tumor growth rates when treated with LSN 3213128 compared to controls.

Case Studies

Several case studies have highlighted the practical applications and effectiveness of LSN 3213128:

  • Breast Cancer Treatment :
    • A study involving MDA-MB-231 breast cancer cells treated with LSN 3213128 showed a marked decrease in cell proliferation rates. The study concluded that targeting AICARFT could be a viable strategy for treating aggressive breast cancers.
  • Combination Therapies :
    • Research has explored the combination of LSN 3213128 with other chemotherapeutic agents. Preliminary results indicate enhanced efficacy when used alongside traditional treatments, suggesting a synergistic effect that warrants further investigation.
  • Selectivity Profile Assessment :
    • A comprehensive analysis was conducted to assess the selectivity of LSN 3213128 against various enzymes involved in nucleotide metabolism. The findings confirmed its preferential inhibition of AICARFT over other pathways, supporting its potential as a targeted therapy .

Properties

Molecular Formula

C17H16FN3O4S2

Molecular Weight

409.5 g/mol

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-N-[(2S)-1-hydroxypropan-2-yl]-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C17H16FN3O4S2/c1-10(9-22)19-16(23)11-2-7-14-15(8-11)26-17(20-14)21-27(24,25)13-5-3-12(18)4-6-13/h2-8,10,22H,9H2,1H3,(H,19,23)(H,20,21)/t10-/m0/s1

InChI Key

KAMGZDZIJXIQIK-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](CO)NC(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC(CO)NC(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.